
1-Ethyl-6-nitro-2-(1H-pyrrol-1-yl)-1H-indole-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-6-nitro-2-(1H-pyrrol-1-yl)-1H-indole-3-carbonitrile is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This specific compound features a nitro group, a pyrrole ring, and a carbonitrile group, making it a molecule of interest for various chemical and biological studies.
準備方法
The synthesis of 1-Ethyl-6-nitro-2-(1H-pyrrol-1-yl)-1H-indole-3-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 1-ethyl-2-(1H-pyrrol-1-yl)-1H-indole-3-carbonitrile with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction conditions typically require controlled temperatures and careful handling due to the reactivity of the nitrating agents.
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound.
化学反応の分析
1-Ethyl-6-nitro-2-(1H-pyrrol-1-yl)-1H-indole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can undergo reduction reactions to form different derivatives, depending on the reducing agent and conditions used.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 1-ethyl-6-amino-2-(1H-pyrrol-1-yl)-1H-indole-3-carbonitrile.
科学的研究の応用
1-Ethyl-6-nitro-2-(1H-pyrrol-1-yl)-1H-indole-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: Due to its potential biological activities, the compound is explored as a lead compound for the development of new pharmaceuticals. Its derivatives may exhibit improved efficacy and selectivity for specific targets.
Industry: The compound is used in the development of new materials, such as dyes and pigments, due to its aromatic structure and functional groups.
作用機序
The mechanism of action of 1-Ethyl-6-nitro-2-(1H-pyrrol-1-yl)-1H-indole-3-carbonitrile involves its interaction with specific molecular targets. The nitro group and pyrrole ring play crucial roles in its binding affinity and selectivity for these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
類似化合物との比較
1-Ethyl-6-nitro-2-(1H-pyrrol-1-yl)-1H-indole-3-carbonitrile can be compared with other similar compounds, such as:
1-Ethyl-2-(1H-pyrrol-1-yl)-1H-indole-3-carbonitrile: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
6-Nitro-2-(1H-pyrrol-1-yl)-1H-indole-3-carbonitrile: Lacks the ethyl group, which may affect its solubility and interaction with biological targets.
1-Ethyl-6-nitro-1H-indole-3-carbonitrile: Lacks the pyrrole ring, which may influence its overall stability and reactivity.
The presence of the nitro group, pyrrole ring, and carbonitrile group in this compound makes it unique and valuable for various research applications.
特性
分子式 |
C15H12N4O2 |
|---|---|
分子量 |
280.28 g/mol |
IUPAC名 |
1-ethyl-6-nitro-2-pyrrol-1-ylindole-3-carbonitrile |
InChI |
InChI=1S/C15H12N4O2/c1-2-18-14-9-11(19(20)21)5-6-12(14)13(10-16)15(18)17-7-3-4-8-17/h3-9H,2H2,1H3 |
InChIキー |
NZAUYLWQRLIZHO-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=C(C=CC(=C2)[N+](=O)[O-])C(=C1N3C=CC=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


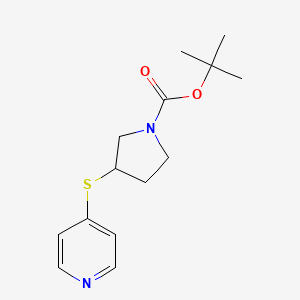
![4-Ethoxy-7,8-dimethoxyfuro[2,3-b]quinoline](/img/structure/B11848235.png)
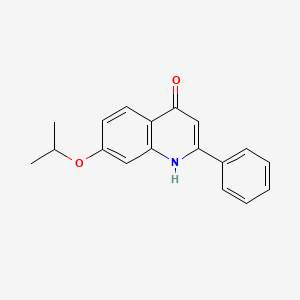


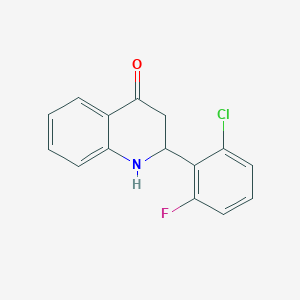

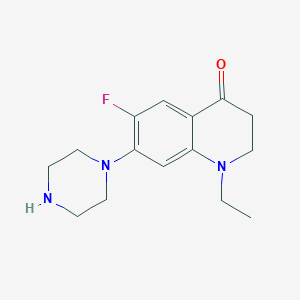
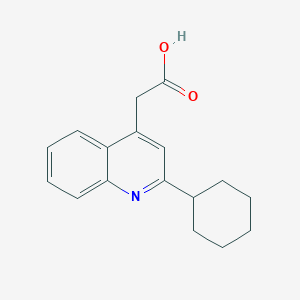
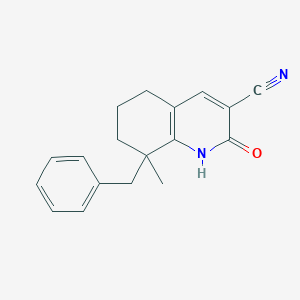
![tert-Butyl methyl((1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl)carbamate](/img/structure/B11848285.png)
![4,4,5,5-Tetramethyl-2-(3-methylbenzo[b]thiophen-5-yl)-1,3,2-dioxaborolane](/img/structure/B11848286.png)
![2-Chloro-6-iodo-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11848292.png)

